molecular formula C9H16N4OS B12572210 2-[(4-Ethyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

2-[(4-Ethyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B12572210
M. Wt: 228.32 g/mol
InChI Key: UHAULJGEEJSZDU-UHFFFAOYSA-N
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Description

2-[(4-Ethyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS: 603072-17-9) is a nitrogen-containing heterocyclic compound featuring a 1,2,4-triazole core substituted with ethyl and isopropyl groups at positions 4 and 5, respectively. The thioether linkage (-S-) connects the triazole ring to an acetamide moiety.

Properties

Molecular Formula

C9H16N4OS

Molecular Weight

228.32 g/mol

IUPAC Name

2-[(4-ethyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C9H16N4OS/c1-4-13-8(6(2)3)11-12-9(13)15-5-7(10)14/h6H,4-5H2,1-3H3,(H2,10,14)

InChI Key

UHAULJGEEJSZDU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N)C(C)C

Origin of Product

United States

Preparation Methods

Formation of Substituted 1,2,4-Triazole Core

  • The synthesis begins with the preparation of an acyl hydrazide intermediate by reacting an appropriate ester (e.g., ethyl acetate derivatives) with hydrazine monohydrate under reflux conditions in ethanol.
  • This acyl hydrazide is then condensed with substituted aromatic or aliphatic isothiocyanates in ethanol, followed by base-catalyzed cyclization to yield substituted 3-mercapto-1,2,4-triazoles.
  • For example, the reaction of ethyl acetate derivatives with hydrazine monohydrate produces acyl hydrazides, which upon condensation with isothiocyanates and cyclization form the triazole ring system.

Introduction of the Sulfanyl Group

  • The 3-mercapto-1,2,4-triazole derivatives are treated with chloro-N-aryl-acetamide derivatives in the presence of an inorganic base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
  • This step involves nucleophilic substitution where the thiol group attacks the chloroacetamide, forming the sulfanyl linkage.
  • The reaction is typically carried out at moderate temperatures (room temperature to 45°C) with stirring for several hours (up to overnight) to ensure completion.

Preparation of Chloro-N-aryl-acetamides

  • Chloro-N-aryl-acetamides are synthesized by reacting substituted aryl amines with 2-chloroacetyl chloride or propionyl chloride in the presence of triethylamine as a base.
  • This acylation reaction is performed at room temperature, yielding the chloroacetamide intermediates necessary for the sulfanyl coupling step.

Purification and Characterization

  • The crude products are typically precipitated by pouring the reaction mixture onto ice or by recrystallization from ethanol or other suitable solvents.
  • Purification is often achieved by filtration and washing with water or organic solvents.
  • Characterization includes melting point determination, infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) to confirm structure and purity.

Representative Reaction Scheme

Step Reactants Conditions Product Yield (%)
1 Ethyl acetate derivative + Hydrazine monohydrate Reflux in ethanol overnight Acyl hydrazide intermediate 70-80
2 Acyl hydrazide + Aromatic/aliphatic isothiocyanate Reflux in ethanol, base-catalyzed cyclization 3-Mercapto-1,2,4-triazole derivative 60-75
3 3-Mercapto-1,2,4-triazole + Chloro-N-aryl-acetamide + K2CO3 DMF, 25-45°C, 12-24 h Target 2-[(4-Ethyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide 55-65

Research Findings and Optimization

  • Studies have shown that the choice of base and solvent critically affects the yield and purity of the final product. Potassium carbonate in DMF is preferred for the sulfanyl coupling step due to its ability to promote nucleophilic substitution efficiently.
  • Reaction temperature control is essential; mild heating (around 45°C) accelerates the reaction without causing decomposition.
  • Recrystallization from ethanol or ethanol-water mixtures improves product purity and facilitates isolation of crystalline solids suitable for further analysis.
  • Analytical data such as IR spectra show characteristic absorption bands for N-H stretching (~3200-3300 cm⁻¹), C=O stretching (~1660-1680 cm⁻¹), and C=S or C-S stretching (~640-700 cm⁻¹), confirming the presence of acetamide and sulfanyl groups.
  • NMR data typically display signals corresponding to the ethyl and isopropyl substituents on the triazole ring, as well as the methylene protons adjacent to the sulfur atom, confirming the successful formation of the target compound.

Summary Table of Key Preparation Parameters

Parameter Details Notes
Starting materials Ethyl acetate derivatives, hydrazine monohydrate, aromatic/aliphatic isothiocyanates, chloro-N-aryl-acetamides Commercially available or synthesized in situ
Solvents Ethanol, DMF Ethanol for cyclization; DMF for coupling
Bases Sodium acetate (for ester formation), potassium carbonate (for coupling), triethylamine (for acylation) Base choice critical for reaction efficiency
Temperature Reflux (~78°C) for cyclization; 25-45°C for coupling Controlled to optimize yield
Reaction time 4-24 hours depending on step Longer times favor completion
Purification Recrystallization, filtration Ethanol commonly used
Yields 55-80% overall Moderate to good yields reported

Chemical Reactions Analysis

2-[(4-Ethyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide).

Scientific Research Applications

Antimicrobial Activity

1. Antifungal Properties
Research indicates that compounds with triazole rings exhibit significant antifungal activity. A study synthesized various triazole derivatives and evaluated their efficacy against fungal strains. Results showed that certain derivatives of 2-[(4-Ethyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide displayed promising antifungal properties against pathogens such as Candida albicans and Aspergillus niger .

2. Antibacterial Effects
In addition to antifungal activity, this compound has been studied for its antibacterial properties. A series of experiments demonstrated that it effectively inhibits the growth of Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Therapeutic Potential

1. Drug Development
The unique structure of 2-[(4-Ethyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide makes it a candidate for drug development. Its ability to inhibit specific enzymes involved in disease processes positions it as a potential therapeutic agent in treating conditions like cancer and inflammatory diseases. Ongoing research aims to optimize its pharmacokinetic properties to enhance bioavailability and reduce toxicity .

2. Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro assays indicated a reduction in pro-inflammatory cytokines when cells were treated with 2-[(4-Ethyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide. This suggests potential applications in treating chronic inflammatory conditions .

Case Studies

Case Study 1: Antimicrobial Screening
A comprehensive study screened various synthesized triazole derivatives for antimicrobial activity. The results indicated that 2-[(4-Ethyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide exhibited moderate to high activity against several microbial strains compared to standard antibiotics .

Case Study 2: In Vivo Efficacy
In an animal model study assessing the efficacy of this compound against systemic fungal infections, it was found to significantly reduce mortality rates compared to untreated controls. These findings support its potential use as an antifungal therapeutic agent .

Mechanism of Action

The mechanism of action of 2-[(4-Ethyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanylacetamide moiety may enhance the compound’s ability to bind to these targets, leading to its observed biological effects. Specific pathways involved may include inhibition of microbial enzymes or modulation of inflammatory signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs.
  • Acetamide Modifications : Substitutions like 4-isopropylphenyl (OLC-12) or tert-butyl (Compound 15) alter steric bulk, impacting target selectivity .

Physical Properties Comparison :

Compound Melting Point (°C) Yield (%) LogP (Predicted)
Target Compound Not reported Not reported ~2.1 (estimated)
Compound 11 (Ref. ) 216.4–217.7 47 3.2
Compound 14 (Ref. ) 272.9–273.9 62 2.8
OLC-12 (Ref. ) Not reported Not reported 3.5

Insights :

  • Higher melting points (e.g., Compound 14: 273°C) correlate with nitro groups (-NO₂), which enhance crystalline packing via dipole interactions .
  • The target compound’s predicted LogP (~2.1) suggests moderate lipophilicity, balancing solubility and membrane permeability better than more polar (e.g., pyrazinyl) or bulky (e.g., tert-butyl) analogues .

Anti-Exudative Activity

  • Reference Compound (Diclofenac Sodium) : 57% inhibition of exudate volume at 8 mg/kg; triazole derivatives in showed comparable efficacy at 10 mg/kg .

Enzyme Binding and Selectivity

  • VUAA-1 and OLC-12 : Act as Orco agonists, implicating their utility in insect olfaction studies. The target compound’s isopropyl group may reduce off-target effects compared to pyridinyl substituents .

Biological Activity

The compound 2-[(4-Ethyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a member of the triazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The molecular formula of the compound is C20H23N5OSC_{20}H_{23}N_{5}OS, with a molecular weight of approximately 381.48 g/mol. The compound features a triazole ring, which is often associated with various pharmacological activities.

Triazole derivatives have been recognized for their ability to inhibit specific protein interactions and enzymatic activities. The compound in focus acts as a peptide inhibitor , targeting protein interactions that are crucial in various biological pathways. This mechanism is significant in cancer research, where disrupting protein interactions can lead to cell death in malignant cells.

MechanismDescription
Protein InhibitionInhibits specific protein interactions that are essential for cellular functions.
Enzyme InhibitionPotentially inhibits key enzymes involved in metabolic pathways.

Biological Activity

Research indicates that compounds similar to 2-[(4-Ethyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide exhibit notable biological activities:

  • Anticancer Activity : Several studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines such as MCF7 and NCI-H460, often through mechanisms involving cell cycle arrest and apoptosis induction .
  • Antimicrobial Properties : Triazoles are also recognized for their antifungal and antibacterial properties. They inhibit the growth of pathogenic microorganisms by disrupting their cellular processes .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activities, contributing to their potential use in treating inflammatory diseases .

Case Studies

Recent studies have focused on the synthesis and evaluation of triazole derivatives for their biological activities:

  • Study on Anticancer Properties : A study published in MDPI reported that triazole derivatives exhibited IC50 values ranging from 0.95 nM to 49.85 μM against various cancer cell lines, indicating potent anticancer activity .
  • Inhibition of Protein Interactions : Research indicated that triazole-based compounds effectively inhibited the annexin A2-S100A10 protein interaction, which plays a role in cancer progression .

Table 2: Summary of Biological Activities

Activity TypeExample EffectReference
AnticancerIC50 values < 50 μM
AntimicrobialInhibition of pathogens
Anti-inflammatoryReduced inflammation

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